Glutathiolactaldehyde dimethylacetal
Description
Glutathiolactaldehyde dimethylacetal (synonyms: Gladma, CID3083362) is a chemically modified derivative of glutathione, a tripeptide (γ-L-glutamyl-L-cysteinylglycine) central to redox homeostasis in biological systems. The compound features a dimethylacetal group attached to a lactaldehyde moiety, which modifies the cysteine residue of glutathione. This structural alteration enhances stability by protecting reactive aldehyde or hydroxyl groups during synthetic or biochemical applications . Current applications are inferred to involve biochemical studies, particularly in redox signaling or as a stabilized precursor for glutathione-derived probes .
Properties
CAS No. |
142565-25-1 |
|---|---|
Molecular Formula |
C15H27N3O9S |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2R)-2-hydroxy-3,3-dimethoxypropyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H27N3O9S/c1-26-15(27-2)10(19)7-28-6-9(14(25)17-5-12(22)23)18-13(24)8(16)3-4-11(20)21/h8-10,15,19H,3-7,16H2,1-2H3,(H,17,25)(H,18,24)(H,20,21)(H,22,23)/t8-,9-,10-/m0/s1 |
InChI Key |
UVUSROHYPRFJQX-GUBZILKMSA-N |
SMILES |
COC(C(CSCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O)OC |
Isomeric SMILES |
COC([C@H](CSC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)O)OC |
Canonical SMILES |
COC(C(CSCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O)OC |
Other CAS No. |
142565-25-1 |
sequence |
EXG |
Synonyms |
GLADMA glutathiolactaldehyde dimethylacetal glutathiolactaldehyde dimethylacetal, (S)-isomer N-(N-gamma-glutamyl-S-(3,3-dimethoxy-2-hydroxypropyl)cysteinyl)glycine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences:
Stability and Physicochemical Properties
- This compound : The peptide backbone increases hydrophilicity, while the dimethylacetal enhances lipophilicity and hydrolytic stability. Likely soluble in polar aprotic solvents (e.g., DMSO).
- Benzaldehyde dimethylacetal : Hydrolytically stable under basic conditions but labile in acidic media. Low polarity compared to glutathione derivatives.
- DMFDMA : Moisture-sensitive; reacts exothermically with nucleophiles. Requires anhydrous conditions for storage .
- Methyl 2-hydroxyacetate: Moderately volatile (bp ~152°C), with higher water solubility than non-hydroxylated esters .
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